molecular formula C22H23N5O5S B11172338 1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11172338
M. Wt: 469.5 g/mol
InChI Key: QSQSKUBOLURQIJ-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the reaction of furan with a carbonylating agent under controlled conditions.

    Synthesis of the Piperidine-4-Carboxamide: This intermediate is synthesized through the reaction of piperidine with a carboxylating agent.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the piperidine-4-carboxamide in the presence of a suitable catalyst and under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-ONE: Similar structure but with a ketone group instead of a carboxamide group.

    1-(THIOPHEN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(FURAN-2-CARBONYL)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23N5O5S/c1-15-8-11-23-22(24-15)26-33(30,31)18-6-4-17(5-7-18)25-20(28)16-9-12-27(13-10-16)21(29)19-3-2-14-32-19/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,25,28)(H,23,24,26)

InChI Key

QSQSKUBOLURQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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